4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one is a methoxyflavone, a type of flavonoid characterized by the presence of multiple methoxy groups. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally related to flavones, which are widely studied for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-4-one typically involves the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada reaction. The Claisen-Schmidt condensation is carried out between 3,4,5-trimethoxybenzaldehyde and a suitable ketone under basic conditions to form the intermediate chalcone. This intermediate then undergoes cyclization in the presence of an oxidizing agent to yield the desired chromen-4-one derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-4-one involves multiple molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.
Signal Transduction Pathways: It affects various signaling pathways, including the ERK pathway, which plays a role in cell growth and differentiation.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one is unique due to its multiple methoxy groups, which enhance its biological activity. Similar compounds include:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
These compounds share some structural similarities but differ in their specific biological activities and therapeutic applications.
Properties
CAS No. |
89504-52-9 |
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Molecular Formula |
C22H18O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-17(23)16-9-8-13-6-4-5-7-15(13)21(16)27-18/h4-12H,1-3H3 |
InChI Key |
ZTEFMPWLDDKYMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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